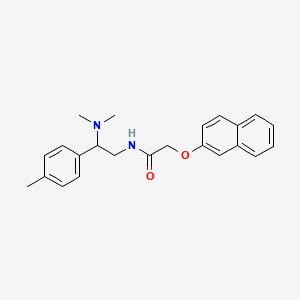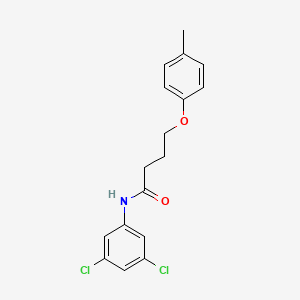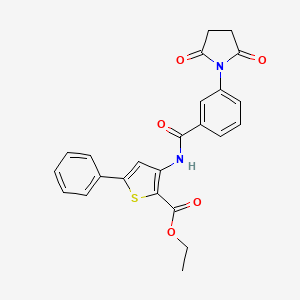
(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a chlorophenyl group, a piperidine ring, and a thiadiazole ring. These groups are common in many pharmaceuticals and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The compound’s structure includes a piperidine ring, which is a cyclic secondary amine . It also contains a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen .Aplicaciones Científicas De Investigación
Antiviral Activity
1,3,4-Thiadiazole derivatives have been reported to possess antiviral properties . For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and found to have anti-tobacco mosaic virus activity .
Anti-Inflammatory Activity
Indole derivatives, which share a similar heterocyclic structure with 1,3,4-thiadiazole, have been found to exhibit anti-inflammatory properties . It’s possible that “(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” could have similar effects.
Anticancer Activity
1,3,4-Thiadiazole derivatives have shown potential as anticancer agents . Further research could explore the anticancer potential of “(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone”.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . Given the structural similarities, “(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” might also exhibit antidiabetic activity.
Antimicrobial Activity
1,3,4-Thiadiazole and indole derivatives have been reported to have antimicrobial properties . This suggests that “(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” could potentially be used in antimicrobial applications.
Antihypertensive Activity
1,3,4-Thiadiazole derivatives have been associated with antihypertensive activity . This could be another potential application for “(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone”.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to interact with a wide range of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.
Mode of Action
It’s known that the compound’s interaction with its targets often results in changes to the target’s function, which can lead to alterations in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, often through their interaction with key enzymes or proteins within these pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, determining how much of the compound is able to reach its targets and exert its effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of the compound’s interactions with its targets and the subsequent alterations in cellular processes.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact a compound’s activity .
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVTZLADXGYMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2446743.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B2446745.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2446746.png)


![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)




![N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2446757.png)
![4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446761.png)
